molecular formula C22H17ClN2O2 B11280054 N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11280054
M. Wt: 376.8 g/mol
InChI Key: POVIFZAMTKAUHZ-UHFFFAOYSA-N
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Description

  • N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound with the following structure:

    C22H17ClN2O2\text{C}_{22}\text{H}_{17}\text{ClN}_2\text{O}_2C22​H17​ClN2​O2​

    .
  • It belongs to the class of benzamide derivatives and contains a benzoxazole ring.
  • The compound’s systematic name provides insight into its structure: the benzamide group is attached to a 4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl moiety.
  • Preparation Methods

    • Synthetic routes for N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involve coupling reactions.
    • One common method is the amidation of 4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl acid chloride with aniline or its derivatives.
    • Industrial production typically employs efficient and scalable processes to yield the compound in high purity.
  • Chemical Reactions Analysis

    • N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various reactions:

        Amidation: Formation of the amide bond.

        Substitution: Chlorine substitution reactions.

        Oxidation: and reactions.

    • Common reagents include aniline, acid chlorides, and oxidizing agents.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or as intermediates.

  • Mechanism of Action

    • The compound’s mechanism of action varies based on its specific application.
    • Molecular targets and pathways need further exploration through research.
  • Comparison with Similar Compounds

    • Similar compounds include other benzamides and benzoxazole derivatives.
    • N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide’s uniqueness lies in its specific substitution pattern and benzoxazole moiety.

    Remember that this information is based on available literature, and further research may provide additional insights.

    Properties

    Molecular Formula

    C22H17ClN2O2

    Molecular Weight

    376.8 g/mol

    IUPAC Name

    N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

    InChI

    InChI=1S/C22H17ClN2O2/c1-13-10-14(2)20-19(11-13)25-22(27-20)17-12-16(8-9-18(17)23)24-21(26)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,26)

    InChI Key

    POVIFZAMTKAUHZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4)Cl)C

    Origin of Product

    United States

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